molecular formula C20H21NO4 B15288774 (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B15288774
M. Wt: 339.4 g/mol
InChI Key: RHLNPNGKORBWJY-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.38504 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a morpholine ring via a carboxylate linkage. The presence of both hydrophobic and hydrophilic functional groups makes it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorenylmethyl group: This step involves the protection of the fluorenyl group using a suitable protecting agent.

    Attachment to the morpholine ring: The protected fluorenyl group is then reacted with morpholine-4-carboxylic acid under specific conditions to form the desired compound.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The fluorenyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate can be compared with similar compounds such as:

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains a fluorenyl group and is used in peptide synthesis.

    Fluorenylmethyloxycarbonyl (Fmoc) derivatives: These compounds are commonly used as protecting groups in organic synthesis.

The uniqueness of this compound lies in its combination of the fluorenyl group with the morpholine ring, providing distinct chemical and biological properties .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C20H21NO4/c22-12-14-11-21(9-10-24-14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2

InChI Key

RHLNPNGKORBWJY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Origin of Product

United States

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